molecular formula C22H26N4O B3825212 (3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]methyl}-4-(2-naphthyl)piperidin-3-ol

(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]methyl}-4-(2-naphthyl)piperidin-3-ol

Cat. No. B3825212
M. Wt: 362.5 g/mol
InChI Key: XTDYRSCEEMYPAM-LEWJYISDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]methyl}-4-(2-naphthyl)piperidin-3-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and has been synthesized using several methods.

Mechanism of Action

The mechanism of action of (3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]methyl}-4-(2-naphthyl)piperidin-3-ol involves the activation of dopamine D4 receptors. This activation leads to the modulation of dopamine signaling in the brain, which is involved in various physiological processes such as reward, motivation, and attention.
Biochemical and Physiological Effects:
(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]methyl}-4-(2-naphthyl)piperidin-3-ol has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in cognitive processes such as working memory and attention. It has also been shown to increase the release of norepinephrine in the prefrontal cortex, which is involved in the regulation of arousal and attention.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]methyl}-4-(2-naphthyl)piperidin-3-ol in lab experiments is its selectivity for dopamine D4 receptors. This makes it a valuable tool for studying the role of dopamine D4 receptors in various physiological processes. However, one of the limitations of using this compound is its potential side effects, which may affect the interpretation of the results obtained from lab experiments.

Future Directions

There are several future directions for the research on (3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]methyl}-4-(2-naphthyl)piperidin-3-ol. One of the most promising directions is the development of new drugs based on this compound for the treatment of neurological disorders such as schizophrenia and ADHD. Another direction is the exploration of its potential applications in other fields such as cancer research and drug addiction. Additionally, further research is needed to explore the potential side effects and toxicity of this compound to ensure its safety for human use.
Conclusion:
In conclusion, (3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]methyl}-4-(2-naphthyl)piperidin-3-ol is a promising compound with potential applications in various fields. Its selectivity for dopamine D4 receptors makes it a valuable tool for studying the role of dopamine signaling in various physiological processes. However, further research is needed to explore its potential side effects and toxicity to ensure its safety for human use.

Scientific Research Applications

(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]methyl}-4-(2-naphthyl)piperidin-3-ol has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of neuroscience. It has been shown to act as a potent and selective dopamine D4 receptor agonist, which makes it a potential candidate for the treatment of various neurological disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

(3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-2-23-22-24-12-16(13-25-22)14-26-10-9-20(21(27)15-26)19-8-7-17-5-3-4-6-18(17)11-19/h3-8,11-13,20-21,27H,2,9-10,14-15H2,1H3,(H,23,24,25)/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDYRSCEEMYPAM-LEWJYISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)CN2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC=C(C=N1)CN2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]methyl}-4-(2-naphthyl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]methyl}-4-(2-naphthyl)piperidin-3-ol
Reactant of Route 3
Reactant of Route 3
(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]methyl}-4-(2-naphthyl)piperidin-3-ol
Reactant of Route 4
Reactant of Route 4
(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]methyl}-4-(2-naphthyl)piperidin-3-ol
Reactant of Route 5
Reactant of Route 5
(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]methyl}-4-(2-naphthyl)piperidin-3-ol
Reactant of Route 6
(3S*,4S*)-1-{[2-(ethylamino)pyrimidin-5-yl]methyl}-4-(2-naphthyl)piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.